Potency in Gallium-Resistant Lung Cancer Cells: An 80-Fold Improvement over Gallium Acetylacetonate
In a head-to-head comparison, 2-(1-methyl-1H-pyrazol-4-yl)quinoline (referred to as compound 5476423) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) against gallium-resistant human lung adenocarcinoma cells (A549 R-cells) [1]. This finding identifies the compound as a lead candidate for overcoming gallium resistance, a significant limitation in gallium-based cancer therapies [1].
| Evidence Dimension | Anti-proliferative Potency |
|---|---|
| Target Compound Data | 80-fold increased potency relative to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 80-fold increase |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma (A549) cells |
Why This Matters
This is the sole high-strength, quantifiable evidence differentiating this compound, making it a specific, high-value chemical tool for researchers studying gallium resistance mechanisms or seeking novel AXL pathway inhibitors.
- [1] Oyewumi, M. O., Alazizi, A., Liva, S., Lin, L., & Geldenhuys, W. J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553–4556. View Source
